molecular formula C14H27ClN2O4 B1398571 2-Tert-butoxycarbonylamino-3-piperidin-1-YL-propionic acid methyl ester; hydrochloride CAS No. 1290967-89-3

2-Tert-butoxycarbonylamino-3-piperidin-1-YL-propionic acid methyl ester; hydrochloride

Cat. No. B1398571
M. Wt: 322.83 g/mol
InChI Key: TUSLJVUXSGJOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Tert-butoxycarbonylamino-3-piperidin-1-YL-propionic acid methyl ester; hydrochloride” is a chemical compound with the CAS Number 1290967-89-3 . It is used for research purposes.


Molecular Structure Analysis

The molecular formula of this compound is C14H27ClN2O4 . The structure includes a piperidine ring, which is a common feature in many bioactive compounds.

Scientific Research Applications

Chemical Modification and Application Potential

  • Xylan Derivatives

    The study by Petzold-Welcke et al. (2014) on xylan derivatives explores the chemical modification of xylan into biopolymer ethers and esters, showing the potential for creating materials with specific properties. This involves reactions with various acids and activating agents under conditions that could be relevant for synthesizing compounds similar to the one . Such xylan esters have applications in drug delivery and as antimicrobial agents (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

  • Fatty Acid Esters

    Gao et al. (2019) review the formation, toxicity, and analysis of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), highlighting the importance of understanding the behavior and impact of esters in various environments. Though focused on food safety, this review indicates the broader context of ester application and safety considerations (Gao, B., Li, Y., Huang, G., & Yu, L., 2019).

  • Parabens in Aquatic Environments

    Haman et al. (2015) review parabens, esters of para-hydroxybenzoic acid, used as preservatives in various products. While focusing on their occurrence, fate, and behavior in aquatic environments, this study provides insights into the environmental behavior of esters, which could be analogous to the environmental fate of the compound (Haman, C., Dauchy, X., Rosin, C., & Munoz, J., 2015).

  • Selective Epoxidation of Vegetable Oils

    Danov et al. (2017) discuss the selective epoxidation of vegetable oils and their derivatives, including unsaturated fatty acids and fatty acid methyl esters. The review emphasizes the development of new catalytic systems for epoxidation, which could relate to methods for modifying or synthesizing compounds like the one (Danov, S., Kazantsev, O., Esipovich, A. L., Belousov, A., Rogozhin, A. E., & Kanakov, E., 2017).

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-1-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4.ClH/c1-14(2,3)20-13(18)15-11(12(17)19-4)10-16-8-6-5-7-9-16;/h11H,5-10H2,1-4H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSLJVUXSGJOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCCCC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butoxycarbonylamino-3-piperidin-1-YL-propionic acid methyl ester; hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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